molecular formula C17H20N4O2S B6496052 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide CAS No. 946281-60-3

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B6496052
CAS No.: 946281-60-3
M. Wt: 344.4 g/mol
InChI Key: ZYBBSBCJWUIWOY-UHFFFAOYSA-N
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Description

N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a quinolinyl oxamide derivative (QOD) with a hybrid structure combining a 1,3-thiazole ring and a 1-methyltetrahydroquinoline moiety linked via an ethanediamide bridge. Its structural features, including the electron-rich thiazole ring and the tetrahydroquinoline scaffold, contribute to its bioactivity by enabling interactions with protease active sites.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-21-9-2-3-13-11-12(4-5-14(13)21)6-7-18-15(22)16(23)20-17-19-8-10-24-17/h4-5,8,10-11H,2-3,6-7,9H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBBSBCJWUIWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazol-2-yl Acetamide Derivatives

Compounds such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () share the N-(1,3-thiazol-2-yl)acetamide moiety with the target compound. Key differences include:

  • Substituents: The target compound features a tetrahydroquinoline group, while analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide incorporate aryl halides (e.g., dichlorophenyl).
  • Molecular Interactions: The dichlorophenyl analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), enhancing crystal stability . In contrast, the target compound’s tetrahydroquinoline group may facilitate hydrophobic interactions with falcipain.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Biological Target
Target QOD Tetrahydroquinoline + thiazole Ethanediamide, thiazole Falcipain
2-(3,4-Dichlorophenyl)-N-thiazol Dichlorophenyl + thiazole Acetamide, Cl substituents Antimicrobial (inferred)
Thiazolide Derivatives with Antiviral Activity

highlights thiazolides such as methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate as SARS-CoV-2 Main Protease inhibitors. Comparisons include:

  • Functional Groups : Both the target QOD and SARS-CoV-2 inhibitors feature thiazole rings and amide linkages. However, the antiviral thiazolides include ester/carboxylate groups absent in the QOD.
  • Target Specificity : The QOD targets falcipain, while thiazolides inhibit viral proteases, highlighting the versatility of thiazole-based scaffolds in drug design.

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